molecular formula C7H6O2 B018108 3-Hydroxybenzaldehyde CAS No. 100-83-4

3-Hydroxybenzaldehyde

Cat. No. B018108
CAS RN: 100-83-4
M. Wt: 122.12 g/mol
InChI Key: IAVREABSGIHHMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Hydroxybenzaldehyde can be synthesized through various methods, including the oxidative polycondensation of 3-hydroxybenzaldehyde itself. The process involves hydrogen peroxide in an aqueous alkaline medium at elevated temperatures, producing oligomers with defined molecular weights and properties. The reaction efficiency and conditions such as temperature and choice of medium play a significant role in determining the yield and molecular weight of the resulting polymers (Mart, Sökmen, & Yuruk, 2006).

Molecular Structure Analysis

The molecular structure and changes upon conversion of 3-hydroxybenzaldehyde to its oxyanion have been thoroughly studied using IR spectra and computational methods. The conversion leads to significant changes in geometry throughout the molecule while maintaining planarity. This transformation also involves a noticeable shift in the carbonyl stretching band frequency and an increase in its integrated intensity, indicating the delocalization of the oxyanionic charge across the molecule (Stamboliyska, Velcheva, & Binev, 2003).

Chemical Reactions and Properties

3-Hydroxybenzaldehyde undergoes a variety of chemical reactions, including hydroxyalkylation with aromatic aldehydes and dicarboxaldehydes. These reactions are catalyzed efficiently by BF3-H2O, leading to the synthesis of triarylmethanes, diarylmethylbenzaldehydes, and anthracene derivatives. The choice of catalyst and reaction conditions are crucial for achieving high yields and specific products (Prakash et al., 2009).

Physical Properties Analysis

The physical properties of 3-Hydroxybenzaldehyde derivatives, such as oligo-3-hydroxybenzaldehyde synthesized by oxidative polycondensation, have been characterized by various techniques. The thermal properties, in particular, indicate significant thermal stability with a decomposition temperature above 1000°C, showcasing its potential in high-temperature applications (Mart, Sökmen, & Yuruk, 2006).

Chemical Properties Analysis

Quantum chemical studies of 3-Hydroxybenzaldehyde and its cation reveal insights into its vibrational analysis, molecular structure, and electronic properties. These studies, which include density functional theory (DFT) calculations, highlight the molecule's stability, charge delocalization, and potential as a nonlinear optical (NLO) material. The findings emphasize the intramolecular charge transfer within the molecule, contributing to its chemical reactivity and potential applications in material science (Muthu & Prasath, 2013).

Scientific Research Applications

  • Antiviral Activity : A derivative, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, shows promise as an antiviral agent against the influenza type D virus, demonstrated through molecular docking simulations (S. Mary & C. James, 2020).

  • Antioxidant Activity Studies : The radical scavenging activity of natural hydroxybenzaldehydes, including 3-HBA, can be predicted using DFT/B3LYP, aiding in antioxidant research and efficient antioxidant selection (N. Nenadis & M. Tsimidou, 2012).

  • Synthetic Applications : Research has shown methods for identifying the iodination and bromination products of 3-HBA, useful for preparing complex molecules with important synthons (R. Blasco, Carmen Ramírez de Arellano, & J. F. Sanz-Cervera, 2017).

  • Nonlinear Optical Material : 3-HBA demonstrates potential as a nonlinear optical material, given its stability and the good agreement between experimental and theoretical FT-IR spectroscopy results (S. Muthu & M. Prasath, 2013).

  • Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, which are closely related to 3-HBA, enhance solid phase organic synthesis by yielding high purity products (E. Swayze, 1997).

  • Vasculoprotective Effects : 3-HBA shows vasculoprotective effects against vascular smooth muscle cell proliferation and endothelial cell inflammation both in vitro and in vivo (Byung Soo Kong et al., 2016).

  • Oxidative Polycondensation : Oxidative polycondensation has been used to synthesize oligo-3-hydroxybenzaldehyde, resulting in a soluble, phenylene-based product with suitable thermal properties for various applications (H. Mart, T. Sökmen, & H. Yuruk, 2006).

  • Treatment of Malignant Lymphoma : Oral administrations of 4-Hydroxybenzaldehyde, a compound structurally similar to 3-HBA, have been shown to effectively treat malignant lymphoma, suggesting potential applications in treating lymphomas and leukemias (Journal of Oncology Research, 2018).

Safety And Hazards

3-Hydroxybenzaldehyde is considered hazardous. It is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

3-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVREABSGIHHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6O2
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DSSTOX Substance ID

DTXSID7059220
Record name 3-Hydroxybenzaldehyde
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Molecular Weight

122.12 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3-Hydroxybenzaldehyde
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Vapor Pressure

0.01 [mmHg]
Record name 3-Hydroxybenzaldehyde
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Product Name

3-Hydroxybenzaldehyde

CAS RN

100-83-4
Record name 3-Hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

Analogously to Example 1a, 750 mg of product is obtained from 5 g of ammonium acetate, 875 μl of cyanoacetic acid ethyl ester, 1.13 ml of 3,3-dimethyl-2-butanone and 1 g of 3-hydroxybenzaldehyde.
Quantity
875 μL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Analogously to Example 1a, 750 mg of product is obtained from 5 g of ammonium acetate, 875 μl of cyanoacetic acid ethyl ester, 815 μl of cyclopropylmethylketone and 1 g of 3-hydroxybenzaldehyde.
Quantity
875 μL
Type
reactant
Reaction Step One
Quantity
815 μL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Analogously to Example 1a, 1.82 g of product is obtained from 7.57 g of ammonium acetate, 1.31 ml of cyanoacetic acid ethyl ester, 1.36 ml of 4-acetylpyridine and 1.5 g of 3-hydroxybenzaldehyde.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

For example, in Case No. 9 of the above table, the yield of the para nitro isomer (4-nitro isomer), i.e., 5-hydroxy-2-nitrobenzonitrile, is 32.5%, and in Case No. 10 the yield of the para nitro isomer, i.e., 5-hydroxy-2-nitrobenzaldehyde, is 38.47%. Studies have been done in order to separate a single objective nitrated product from such an isomeric mixture. For example, Hornig reported that 5-hydroxy-2-nitrobenzaldehyde in purified form was obtained in 34% yield by recrystallization from water after direct nitration of 3-hydroxybenzaldehyde in benzene. The present inventors followed this procedure, but could not achieve the objective of obtaining the pure product in such a high yield.
[Compound]
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
para nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzaldehyde
Reactant of Route 2
3-Hydroxybenzaldehyde
Reactant of Route 3
3-Hydroxybenzaldehyde
Reactant of Route 4
3-Hydroxybenzaldehyde
Reactant of Route 5
3-Hydroxybenzaldehyde
Reactant of Route 6
3-Hydroxybenzaldehyde

Citations

For This Compound
3,480
Citations
JA Paixao, A Matos Beja, M Ramos Silva… - … Section C: Crystal …, 2000 - scripts.iucr.org
The title compound, C7H6O2, forms infinite chains where the molecules are hydrogen bonded via the hydroxyl and aldehyde groups, with an O⋯O distance of 2.719 (3) Å. Interchain …
Number of citations: 12 scripts.iucr.org
BS Kong, SJ Im, YJ Lee, YH Cho, YR Do, JW Byun… - PloS one, 2016 - journals.plos.org
3-hydroxybenzaldehyde (3-HBA) is a precursor compound for phenolic compounds like Protocatechuic aldehyde (PCA). From recent reports, PCA has shown vasculoprotective potency…
Number of citations: 23 journals.plos.org
WAL van Otterlo, JP Michael, MA Fernandes… - Tetrahedron letters, 2004 - Elsevier
… 3-hydroxybenzaldehyde 1 can also afford an alternative regioisomer, 2-bromo-3-hydroxybenzaldehyde … obtain predominantly 2-bromo-3-hydroxybenzaldehyde 4 by crystallization at 0 …
Number of citations: 15 www.sciencedirect.com
JJB Nevado, CG Cabanillas, F Salinas - Talanta, 1992 - Elsevier
… The stored spectra of the binary mixtures, salicylaldehyde and 3-hydroxybenzaldehyde and of the … If we use a spectrum of standard solstandard spectrum of 3-hydroxybenzaldehyde …
Number of citations: 220 www.sciencedirect.com
H Koyuncu - Applied Clay Science, 2008 - Elsevier
… There is no study in the literature reported about sorption kinetics of 3-hydroxybenzaldehyde. In this study, batch sorption kinetics of 3-hydroxybenzaldehyde with the bentonites have …
Number of citations: 89 www.sciencedirect.com
S Muthu, M Prasath - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… 3-Hydroxybenzaldehyde is one of the three isomers of hydroxybenzaldehyde. It has … 3-hydroxybenzaldehyde has been reported by Paixão et al. [29]. Recently 3-hydroxybenzaldehyde …
Number of citations: 19 www.sciencedirect.com
H Wu, J Zhu, Y Wang, C Chang, J Jin - Fluid Phase Equilibria, 2016 - Elsevier
To understand the phase behavior of 3-hydroxybenzaldehyde (3-HBA) and the solubility effect of 3-HBA and 4-hydroxybenzaldehyde (4-HBA) on each other in supercritical carbon …
Number of citations: 9 www.sciencedirect.com
BA Stamboliyska, EA Velcheva, IG Binev - Spectrochimica Acta Part A …, 2003 - Elsevier
… the conversion of the 3-hydroxybenzaldehyde molecule into the … The vibrational spectra of 3-hydroxybenzaldehyde were studied … calculations for the anion of 3-hydroxybenzaldehyde. …
Number of citations: 10 www.sciencedirect.com
T Suthan, PV Dhanaraj, NP Rajesh - Spectrochimica Acta Part A: Molecular …, 2012 - Elsevier
… In the present work we grew the 3-hydroxybenzaldehyde (3HBA) single crystal using the single and double wall ampoules with nano translation by modified vertical Bridgman technique…
Number of citations: 31 www.sciencedirect.com
KY Chen, YJ Chen, CJ Cheng, KY Jhan, CH Chiu… - biomedical …, 2021 - Elsevier
Background Human cerebral angiostrongyliasis, induced by Angiostrongylus cantonensis, is an emerging disease in many parts of the world. A. cantonensis is also an important …
Number of citations: 10 www.sciencedirect.com

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